4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone
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Overview
Description
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone is an organic compound that belongs to the class of hydrazones It is derived from the condensation of 4-methoxybenzaldehyde and a thiazole-based hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and a thiazole-based hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+Thiazole-based hydrazine derivative→4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitrated, halogenated, and sulfonated derivatives.
Scientific Research Applications
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as a drug fragment to synthesize novel substituted thiosemicarbazones for the treatment of Alzheimer’s disease.
Wound Care: It is immobilized onto chitosan-GA-gelatin copolymers to create wound dressing membranes with therapeutic potential.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A precursor to the hydrazone compound, known for its use in organic synthesis and as a flavoring agent.
4-Methoxybenzyl alcohol: Another related compound used in organic synthesis and as an intermediate in the production of fragrances.
4-Methoxybenzaldehyde dimethyl acetal: Used as a precursor in the synthesis of various organic compounds.
Uniqueness
4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of a methoxy-substituted aromatic ring and a thiazole-based hydrazone group. This unique structure imparts specific chemical and biological properties, making it valuable in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-22-15-7-3-13(4-8-15)11-19-21-18-20-17(12-24-18)14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
JDKRFLVNEGWBBX-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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